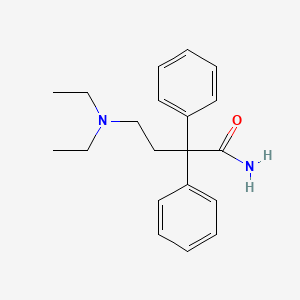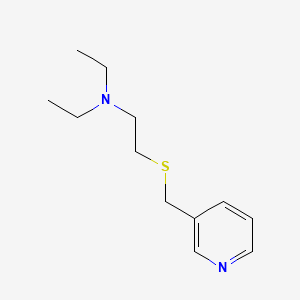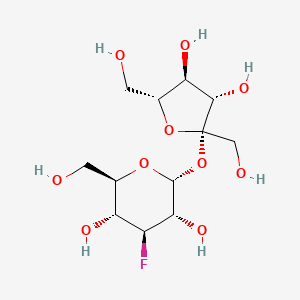
3-Deoxy-3-fluorosucrose
Vue d'ensemble
Description
3-Deoxy-3-fluorosucrose is a biomedicine product used in the treatment and research of metabolic disorders and diabetes . This compound offers unique properties due to its structural modification, allowing it to be utilized as a probe in biochemical studies and as a potential therapeutic agent in the development of drugs targeting glucose transporters and metabolic pathways .
Synthesis Analysis
The first synthesis of 3-deoxy-3-fluoro-L-fucose is presented, which employs a D- to L-sugar translation strategy, and involves an enzymatic oxidation of 3-deoxy-3-fluoro-L-fucitol . Enzymatic activation (FKP) and glycosylation using an α-1,2 and an α-1,3 fucosyltransferase to obtain two fluorinated trisaccharides demonstrates its potential as a novel versatile chemical probe in glycobiology .Molecular Structure Analysis
The molecular formula of 3-Deoxy-3-fluorosucrose is C12H21FO10 . The IUPAC name is (2R,3S,4S,5R,6R)-2- [ (2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis (hydroxymethyl)oxolan-2-yl]oxy-4-fluoro-6- (hydroxymethyl)oxane-3,5-diol .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3-Deoxy-3-fluorosucrose include enzymatic oxidation, activation, and glycosylation . The enzymatic activation (FKP) and glycosylation using an α-1,2 and an α-1,3 fucosyltransferase are used to obtain two fluorinated trisaccharides .Physical And Chemical Properties Analysis
The molecular weight of 3-Deoxy-3-fluorosucrose is 344.29 . It appears as an off-white crystalline powder . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved papers.Applications De Recherche Scientifique
Synthesis and Applications in Positron Emission Tomography (PET)
- Synthesis Process: The synthesis of 6'-deoxy-6'-fluorosucrose has been developed in a straightforward manner from commercially available sucrose. This compound is synthesized in six linear steps with a 44% overall yield, involving rapid fluorination and deprotection conditions. This synthesis is particularly significant for incorporating radioactive [(18)F], a commonly used isotope in PET imaging (Gaddam & Harmata, 2013).
- PET Imaging Applications: A new synthesis route for 6-deoxy-6-fluorosucrose suitable for PET applications has been developed. This eight-step process yields 25% overall from sucrose. The rapid incorporation of fluorine and subsequent deprotection make it a valuable method in the context of 18F-labeling for PET applications (Gao, Gaddam, & Harmata, 2014).
Enzymatic Interaction Studies
- Glucosyltransferase Inhibition and Acceptor Reaction Studies: 3-Deoxy-3-fluorosucrose has been studied as an inhibitor and substrate for glucosyltransferases of Streptococcus mutans. While not a substrate for polymer synthesis, it can donate glycosyl residues for acceptor reactions with both soluble and insoluble polysaccharide-producing enzymes. This indicates its potential use in studying enzyme mechanisms and inhibition (Binder & Robyt, 1986).
Metabolism and Transport Studies
- Plant Cell Transport Studies: The synthesis of 1'-fluorosucrose, a derivative of sucrose with fluorine replacing the 1'-hydroxyl group, was studied to understand sucrose entry into plant cells. This compound is significantly less hydrolyzed by invertase but is still recognized and transported by a sucrose carrier, offering insights intothe mechanisms of sucrose transport and metabolism in plant cells. The study found that 1'-fluorosucrose is transported with a higher affinity than sucrose in developing soybean cotyledon protoplasts, suggesting specific interactions with the sucrose carrier in the plasmalemma (Hitz, Schmitt, Card, & Giaquinta, 1985).
In Vivo Metabolism Studies
- 3-Deoxy-3-Fluoro-D-Glucose Metabolism: 3-Deoxy-3-fluoro-D-glucose (3-FG) is metabolized to 3-deoxy-3-fluoro-D-sorbitol and 3-deoxy-3-fluoro-D-fructose in rat cerebral tissue. It undergoes further metabolism in the liver and kidney cortex to 3-deoxy-3-fluoro-D-gluconic acid and 3-deoxy-3-fluoro-D-gluconate-6-phosphate. This study suggests that 3-FG metabolism, along with 19F NMR, can be a valuable tool for monitoring aldose reductase and glucose dehydrogenase activity in vivo (Berkowitz, Moriyama, Fales, Byrd, & Balaban, 1990).
Hexokinase and Galactokinase Specificity Studies
- Specificity of Yeast Hexokinase and Galactokinase: Studies involving various deoxyfluoro-D-glucopyranoses, including 3-deoxy-3-fluoro-D-glucose, have been conducted to understand the specificity of yeast hexokinase and galactokinase. These studies provide insights into the binding and enzymatic processing of different sugar substrates, including fluorinated derivatives, thereby aiding in the understanding of enzyme-substrate interactions at a molecular level (Bessell, Foster, & Westwood, 1972; Thomas, Bessell, & Westwood, 1974).
Safety and Hazards
Propriétés
IUPAC Name |
(2R,3S,4S,5R,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4-fluoro-6-(hydroxymethyl)oxane-3,5-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21FO10/c13-6-7(17)4(1-14)21-11(9(6)19)23-12(3-16)10(20)8(18)5(2-15)22-12/h4-11,14-20H,1-3H2/t4-,5-,6+,7-,8-,9-,10+,11-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMPLNHTMNKWCV-VDONBHLQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)F)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)F)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21FO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40907009 | |
| Record name | Hex-2-ulofuranosyl 3-deoxy-3-fluorohexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40907009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Deoxy-3-fluorosucrose | |
CAS RN |
102039-76-9 | |
| Record name | 3-Deoxy-3-fluorosucrose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102039769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hex-2-ulofuranosyl 3-deoxy-3-fluorohexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40907009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-7-amine](/img/structure/B3363288.png)
![1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic acid](/img/structure/B3363295.png)
![3-[1-(2-cyanoethyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B3363323.png)
![2-(3-aminopropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B3363330.png)


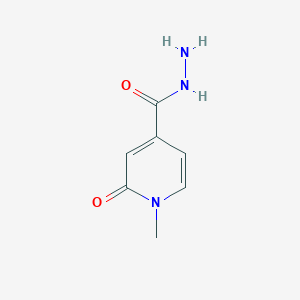
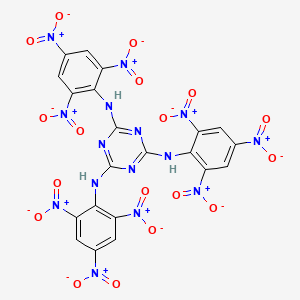
![(2-Chlorophenyl)(3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)methanamine](/img/structure/B3363380.png)
![N,N-dimethyl-2-[(2,2,2-trifluoroethyl)amino]acetamide](/img/structure/B3363387.png)
